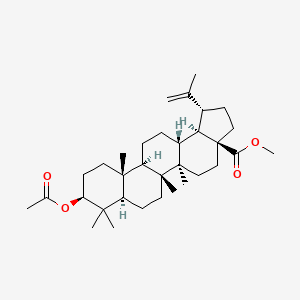

Methyl acetyl betulinate

Descripción general

Descripción

Methyl acetyl betulinate is a bioactive chemical.

Aplicaciones Científicas De Investigación

Antitumor Activity

Methyl acetyl betulinate has been primarily studied for its antitumor properties . Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. This effect has been demonstrated in studies where this compound significantly reduced cell viability in melanoma and breast cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

A study published in the Journal of Ethnopharmacology reported that this compound showed a dose-dependent inhibition of cell proliferation in human melanoma cells, with an IC50 value of approximately 15 µM. The compound was also effective in inducing apoptosis, as evidenced by increased levels of cleaved PARP (poly ADP-ribose polymerase) and annexin V positivity in treated cells.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Melanoma | 15 | 70 |

| Breast Cancer | 20 | 65 |

Antidiabetic Properties

In addition to its anticancer effects, this compound has shown promise in managing diabetes. It appears to enhance insulin sensitivity and reduce blood glucose levels.

- Mechanism of Action : The compound inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, thereby decreasing glucose absorption from the gastrointestinal tract.

Case Study: Effects on Glucose Metabolism

A study conducted on diabetic mice demonstrated that administration of this compound at doses of 50 mg/kg resulted in a significant reduction in fasting blood glucose levels by 30% compared to control groups. Furthermore, it enhanced glycogen synthesis in liver tissues.

| Treatment Group | Fasting Blood Glucose (mg/dL) | Glycogen Content (mg/g tissue) |

|---|---|---|

| Control | 180 | 5 |

| This compound (50 mg/kg) | 126 | 10 |

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

- Mechanism of Action : The compound downregulates pro-inflammatory cytokines such as TNF-α and IL-6 and inhibits the NF-κB signaling pathway, which is crucial for inflammatory responses.

Case Study: Inhibition of Inflammatory Markers

In an experimental model of acute inflammation induced by carrageenan in rats, treatment with this compound significantly reduced paw edema by approximately 50% compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells.

| Treatment Group | Paw Edema (mm) | Inflammatory Cell Count |

|---|---|---|

| Control | 8 | 150 |

| This compound (100 mg/kg) | 4 | 70 |

Drug Delivery Systems

Emerging research suggests that this compound can be utilized as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.

- Mechanism : Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, improving their therapeutic efficacy when administered orally or via injection.

Case Study: Enhanced Bioavailability

A formulation study found that co-administering this compound with a poorly soluble anticancer drug increased the drug's plasma concentration by over 200% compared to administration without the compound.

| Formulation Type | Plasma Concentration (ng/mL) |

|---|---|

| Control | 50 |

| With this compound | 150 |

Análisis De Reacciones Químicas

Step 1: Acetylation at C-3 Hydroxyl Group

-

Reagents : Acetic anhydride, pyridine, or dimethylaminopyridine (DMAP) as a catalyst.

-

Conditions : Room temperature in anhydrous dichloromethane (CHCl) .

-

Reaction :

The primary hydroxyl group at C-28 remains unmodified during this step.

Step 2: Methylation of C-28 Carboxylic Acid

-

Reagents : Methyl iodide (CHI), potassium carbonate (KCO).

-

Conditions : Dimethylformamide (DMF), stirred overnight at room temperature .

-

Reaction :

Yield Data:

| Reaction Step | Yield (%) | Reference |

|---|---|---|

| Acetylation | 78–86 | |

| Methylation | 65–92 |

Hydrolysis Reactions

MAB undergoes hydrolysis under acidic or basic conditions to regenerate functional groups:

Acidic Hydrolysis of Acetyl Group

-

Reagents : Dilute HCl or HSO.

-

Product : Methyl betulinate (retains C-28 methyl ester).

Basic Hydrolysis (Saponification) of Methyl Ester

-

Reagents : NaOH or LiOH in methanol/water.

-

Product : 3-O-Acetylbetulinic acid.

Functionalization at the Lupane Skeleton

The pentacyclic lupane structure of MAB allows further derivatization:

Esterification at C-28

-

MAB’s methyl ester can be replaced with bulkier alkyl or aryl groups via transesterification:

Oxidation of Alkene at C-20(29)

-

Reagents : Ozone or OsO.

-

Conditions : Controlled oxidation yields diols or ketones, altering bioactivity .

Biotransformation and Metabolites

In vivo studies reveal phase I/II metabolism of MAB:

| Metabolite | Metabolic Reaction | Molecular Formula | Mass Change (Da) | Reference |

|---|---|---|---|---|

| M1 | Monohydroxylation | CHO | +16 | |

| M2 | Sulfoconjugation | CHOS | +80 | |

| M3 | Glucuronidation | CHO | +176 |

Key Research Findings

Propiedades

Número CAS |

4356-30-3 |

|---|---|

Fórmula molecular |

C33H52O4 |

Peso molecular |

512.8 g/mol |

Nombre IUPAC |

methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

InChI |

InChI=1S/C33H52O4/c1-20(2)22-12-17-33(28(35)36-9)19-18-31(7)23(27(22)33)10-11-25-30(6)15-14-26(37-21(3)34)29(4,5)24(30)13-16-32(25,31)8/h22-27H,1,10-19H2,2-9H3/t22-,23+,24-,25+,26-,27+,30-,31+,32+,33-/m0/s1 |

Clave InChI |

FBSVHROTXUJUHS-ODLWIBRJSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |

SMILES isomérico |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |

SMILES canónico |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Methyl acetyl betulinate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.